2-Cyano-N-(4-methoxyphenyl)acetamide
Overview
Description
2-Cyano-N-(4-methoxyphenyl)acetamide is an organic compound with the chemical formula C10H10N2O2. It is a white crystalline solid and is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(4-methoxyphenyl)acetamide can be achieved through several methods. One common method involves the cyanoacetylation of amines. This process typically includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of cyanoacetylation and the use of alkyl cyanoacetates in the synthesis of cyanoacetamides can be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-(4-methoxyphenyl)acetamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the compound can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, particularly involving the cyano and carbonyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include alkyl cyanoacetates, phenacyl bromide, and triethylamine . Reaction conditions often involve boiling ethanol as a solvent and the use of basic catalysts .
Major Products Formed
The major products formed from the reactions of this compound include various heterocyclic compounds, such as pyrrole derivatives .
Scientific Research Applications
2-Cyano-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyano-N-(4-methoxyphenyl)acetamide involves its ability to participate in condensation and substitution reactions due to the presence of active hydrogen on the C-2 position and the cyano and carbonyl groups . These reactions enable the formation of various heterocyclic compounds, which can interact with molecular targets and pathways in biological systems .
Comparison with Similar Compounds
Properties
IUPAC Name |
2-cyano-N-(4-methoxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-9-4-2-8(3-5-9)12-10(13)6-7-11/h2-5H,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDUTASVNHKUJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202101 | |
Record name | 2-Cyano-N-(4-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5382-38-7 | |
Record name | 2-Cyano-N-(4-methoxyphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5382-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyano-N-(4-methoxyphenyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005382387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5382-38-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25206 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Cyano-N-(4-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyano-N-(4-methoxyphenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.978 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main reaction 2-cyano-N-(4-methoxyphenyl)acetamide participates in within these studies?
A1: this compound acts as a C,N-dinucleophile in ring transformations with 2-formylglycals. [, ] This means it reacts with the formyl group and another electrophilic site within the glycal molecule, leading to the formation of a new heterocyclic ring system. Specifically, it leads to the formation of substituted nicotinonitriles. []
Q2: Can you elaborate on the structure of the products formed and their significance?
A2: The reaction of this compound with 2-formylglycals produces substituted nicotinonitriles. [] These compounds belong to a class of molecules with diverse biological activities, making them valuable scaffolds in medicinal chemistry. For instance, they are structurally similar to nicotinic acetylcholine receptor ligands and other biologically active compounds. Further modifications of these scaffolds could potentially lead to the development of new drug candidates.
Q3: Are there other C,N-dinucleophiles mentioned in the studies, and how do their reactions compare?
A3: Yes, the studies also utilize other C,N-dinucleophiles like 2-benzimidazolylacetonitrile and 2-nitromethylbenzimidazole. [] While they react similarly with 2-formylglycals, the resulting products exhibit structural variations. For instance, 2-benzimidazolyl-acetonitrile yields benz[4,5]imidazo[1,2-a]pyridine-4-carbonitrile derivatives. [] These differences highlight how subtle changes in the dinucleophile structure can influence the final product and potentially its biological activity.
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